N-(2-Amino-3-fluorobenzyl)-1-benzylpiperidin-4-amine
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Overview
Description
N-(2-Amino-3-fluorobenzyl)-1-benzylpiperidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom on the benzyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-3-fluorobenzyl)-1-benzylpiperidin-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-amino-3-fluorobenzyl bromide with a suitable piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-3-fluorobenzyl)-1-benzylpiperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
N-(2-Amino-3-fluorobenzyl)-1-benzylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Amino-3-fluorobenzyl)-1-benzylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Amino-3-chlorobenzyl)-1-benzylpiperidin-4-amine
- N-(2-Amino-3-methylbenzyl)-1-benzylpiperidin-4-amine
- N-(2-Amino-3-bromobenzyl)-1-benzylpiperidin-4-amine
Uniqueness
The unique feature of N-(2-Amino-3-fluorobenzyl)-1-benzylpiperidin-4-amine is the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H24FN3 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[(2-amino-3-fluorophenyl)methyl]-1-benzylpiperidin-4-amine |
InChI |
InChI=1S/C19H24FN3/c20-18-8-4-7-16(19(18)21)13-22-17-9-11-23(12-10-17)14-15-5-2-1-3-6-15/h1-8,17,22H,9-14,21H2 |
InChI Key |
ZGAIBTKZEZVMFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NCC2=C(C(=CC=C2)F)N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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